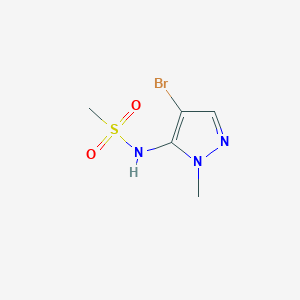
4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a chemical compound with the molecular formula C11H11ClN2O2S2. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is used primarily in research settings, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: The major products are sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products are the substituted thiazoles with the nucleophile replacing the chlorine atom.
科学研究应用
4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies.
相似化合物的比较
Similar Compounds
4-(3-Chlorophenyl)-1,3-thiazol-2-amine: Similar structure but lacks the ethylsulfonyl group.
5-(Ethylsulfonyl)-2-aminothiazole: Similar structure but lacks the chlorophenyl group.
3-Chlorophenylthiazole: Similar structure but lacks both the ethylsulfonyl and amino groups.
Uniqueness
4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is unique due to the presence of both the chlorophenyl and ethylsulfonyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications in research and industry.
属性
分子式 |
C11H11ClN2O2S2 |
|---|---|
分子量 |
302.8 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)-5-ethylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11ClN2O2S2/c1-2-18(15,16)10-9(14-11(13)17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H2,13,14) |
InChI 键 |
GGTWDZPJIRJWTP-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)









![(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11799533.png)

